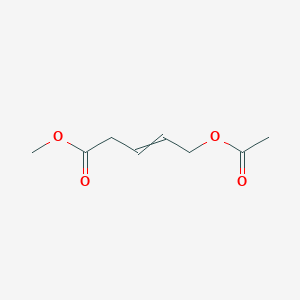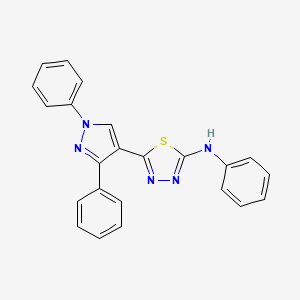![molecular formula C15H27NOSi2 B14232135 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine CAS No. 821806-72-8](/img/structure/B14232135.png)
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is an organosilicon compound that features a morpholine ring substituted with a tetramethyl-1-phenyldisilanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disilanyl reagent. One common method involves the use of chlorosilanes and a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings
Wirkmechanismus
The mechanism by which 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse chemical structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- Morpholine derivatives with different substituents on the silicon atoms
Uniqueness
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is unique due to its specific combination of a morpholine ring and a tetramethyl-1-phenyldisilanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
821806-72-8 |
|---|---|
Molekularformel |
C15H27NOSi2 |
Molekulargewicht |
293.55 g/mol |
IUPAC-Name |
trimethyl-[methyl-(morpholin-4-ylmethyl)-phenylsilyl]silane |
InChI |
InChI=1S/C15H27NOSi2/c1-18(2,3)19(4,15-8-6-5-7-9-15)14-16-10-12-17-13-11-16/h5-9H,10-14H2,1-4H3 |
InChI-Schlüssel |
BCCKJMVIONLXLO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(CN1CCOCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





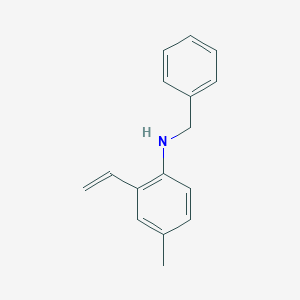
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
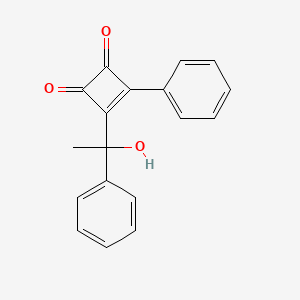
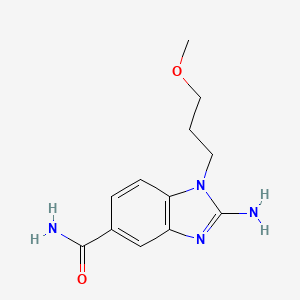
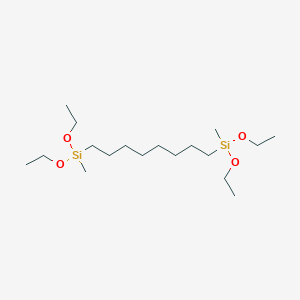

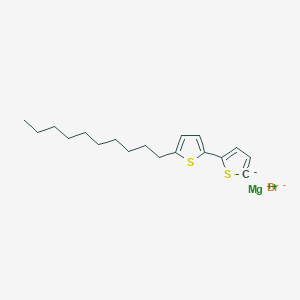
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
